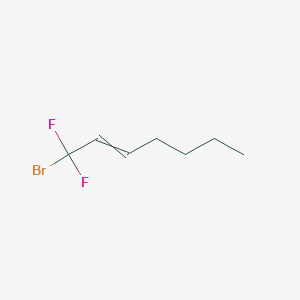

(E)-1-bromo-1,1-difluoro-2-heptene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11BrF2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

1-bromo-1,1-difluorohept-2-ene |

InChI |

InChI=1S/C7H11BrF2/c1-2-3-4-5-6-7(8,9)10/h5-6H,2-4H2,1H3 |

InChI Key |

LQSFBLRBYQAEKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC(F)(F)Br |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of E 1 Bromo 1,1 Difluoro 2 Heptene

Influence of Geminal Difluorine and Bromine Substituents on Alkene Reactivity

The reactivity of (E)-1-bromo-1,1-difluoro-2-heptene is profoundly influenced by the geminal difluorine and bromine substituents at the C1 position. The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which polarizes the C=C double bond, rendering the C2 carbon atom electron-deficient and susceptible to nucleophilic attack. nih.govbaranlab.org This electronic feature is a hallmark of gem-difluoroalkenes and a primary driver of their characteristic reactivity. nih.govnih.gov

The bromine atom, also an electron-withdrawing group, further contributes to the electrophilicity of the double bond. However, its larger size and greater polarizability compared to fluorine also make the C-Br bond susceptible to cleavage, a key aspect of its functionalization potential. The interplay between the inductive effects of the halogens and the inherent reactivity of the alkene sets the stage for a diverse range of chemical transformations.

Table 1: Key Substituent Effects on the Reactivity of this compound

| Substituent | Electronic Effect | Impact on Reactivity |

| Geminal Difluorines | Strong -I (inductive) | Activates the alkene for nucleophilic attack at C2. |

| Bromine | -I (inductive) | Enhances the electrophilicity of the double bond. |

| Provides a leaving group for substitution and elimination reactions. |

Stereochemical Outcomes in Transformations of this compound

The (E)-configuration of the double bond in this compound is a critical factor in determining the stereochemistry of its reaction products. Many reactions involving alkenes proceed via mechanisms that are sensitive to the initial geometry of the substrate. For instance, addition reactions can occur in a syn or anti fashion, leading to diastereomeric products. alrasheedcol.edu.iq

In the case of this compound, the stereochemical outcome of a given transformation will depend on the specific reaction mechanism. For example, reactions that proceed through a cyclic intermediate, such as the addition of halogens, often result in anti-addition. libretexts.org Conversely, reactions involving concerted pathways may favor syn-addition. The steric bulk of the substituents and the reaction conditions also play a crucial role in directing the stereochemical course of the reaction.

Carbon-Halogen Bond Functionalization Reactions (C-Br and Vinylic C-F)

The presence of both carbon-bromine and carbon-fluorine bonds in this compound opens up a wide array of possibilities for functionalization. These reactions are often pivotal in the synthesis of more complex fluorinated molecules.

The vinylic C-Br bond in this compound is a prime site for nucleophilic substitution and elimination reactions. The electron-withdrawing nature of the gem-difluoro group can facilitate the departure of the bromide ion. Nucleophilic vinylic substitution can proceed through various mechanisms, including addition-elimination pathways. acs.org In such a mechanism, a nucleophile would add to the electron-deficient double bond, followed by the elimination of the bromide ion to afford a new substituted alkene.

Elimination reactions, such as dehydrobromination, can also occur, leading to the formation of a fluorinated alkyne. The regioselectivity and stereoselectivity of these reactions are highly dependent on the nature of the nucleophile, the base used, and the reaction conditions.

While the C-F bond is notoriously strong, its activation and functionalization have become an area of intense research. baranlab.orgresearchgate.net In the context of gem-difluoroalkenes, C-F bond activation often occurs in the presence of transition metal catalysts or under radical conditions. nih.govrsc.org A common outcome of such reactions is a net C-F bond functionalization, often proceeding through a β-fluoride elimination from an organometallic intermediate to yield a monofluoroalkene. nih.gov

Electrophilic Additions to the Difluoroalkene Moiety

Electrophilic additions to alkenes are a fundamental class of organic reactions. wikipedia.orgnumberanalytics.com However, the electron-deficient nature of the double bond in this compound makes it less reactive towards electrophiles compared to electron-rich alkenes. The strong inductive effect of the geminal fluorine atoms deactivates the double bond towards electrophilic attack. libretexts.org

Despite this deactivation, electrophilic additions can be achieved under forcing conditions or with highly reactive electrophiles. The regioselectivity of such additions would be governed by the relative stability of the resulting carbocationic intermediate. According to Markovnikov's rule, the electrophile would add to the carbon atom that results in the more stable carbocation. wikipedia.orglibretexts.org In the case of this compound, the addition of an electrophile to the C2 position would generate a carbocation at C3, which is stabilized by the alkyl chain.

Nucleophilic Additions to the Difluoroalkene Moiety

As previously mentioned, the electron-deficient nature of the double bond in this compound makes it highly susceptible to nucleophilic attack. nih.govyoutube.com This is a characteristic feature of gem-difluoroalkenes. Nucleophiles will preferentially attack the C2 position, leading to the formation of a carbanionic intermediate at the C1 position, which is stabilized by the two fluorine atoms.

The fate of this carbanionic intermediate depends on the reaction conditions and the nature of the nucleophile. It can be protonated to yield a saturated product, or it can undergo further transformations, such as elimination of a fluoride (B91410) ion to form a monofluoroalkene. nih.gov The addition of various nucleophiles, including thiols, alcohols, and carbon nucleophiles, to gem-difluoroalkenes has been extensively studied. nih.gov

Table 2: Summary of Reactivity Profiles for this compound

| Reaction Type | Reactivity | Key Intermediates | Potential Products |

| Nucleophilic Substitution (at C-Br) | Favorable | Addition-elimination intermediate | Substituted monofluoroalkenes |

| C-F Bond Activation | Requires specific catalysts/conditions | Organometallic or radical species | Monofluoroalkenes, cyclized products |

| Electrophilic Addition | Disfavored due to electron-deficient alkene | Carbocation | Halogenated alkanes (under forcing conditions) |

| Nucleophilic Addition | Favorable | Carbanion stabilized by gem-difluoro group | Saturated difluoro compounds, monofluoroalkenes |

Cycloaddition Reactions Involving the Bromodifluoroalkene System (e.g., [4+2] cycloadditions)

The electron-withdrawing nature of the two fluorine atoms on the C1 carbon significantly influences the dienophilic character of the double bond in this compound in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgucalgary.caorganic-chemistry.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The gem-difluoro group polarizes the double bond, rendering the C2 carbon electrophilic and thus enhancing its reactivity towards nucleophilic dienes.

The general mechanism for a [4+2] cycloaddition involves a concerted process where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile move in a cyclic transition state to form a new six-membered ring. wikipedia.orgucalgary.ca For this compound, the reaction with a simple diene like 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative with the gem-difluoro and bromo substituents at a chiral center.

The stereochemistry of the Diels-Alder reaction is highly specific. The trans geometry of the double bond in this compound is expected to be retained in the product. Furthermore, the reaction can proceed through either an endo or exo transition state, which would result in different stereoisomers. The endo product is often favored due to secondary orbital interactions, a phenomenon where the substituents on the dienophile interact with the developing π-system of the diene in the transition state. libretexts.org

Below is a hypothetical data table illustrating the potential outcomes of a [4+2] cycloaddition reaction between this compound and various dienes under thermal conditions.

| Diene | Dienophile | Expected Product(s) | Predicted Major Product |

| 1,3-Butadiene | This compound | 4-(1-bromo-1,1-difluoropentyl)cyclohex-1-ene | cis-isomer (from endo approach) |

| Cyclopentadiene | This compound | 5-(1-bromo-1,1-difluoropentyl)bicyclo[2.2.1]hept-2-ene | endo-isomer |

| 2,3-Dimethyl-1,3-butadiene | This compound | 4-(1-bromo-1,1-difluoropentyl)-1,2-dimethylcyclohex-1-ene | cis-isomer (from endo approach) |

Radical-Mediated Transformations of this compound

The presence of a carbon-bromine bond in this compound makes it a suitable substrate for various radical-mediated transformations. Homolytic cleavage of the C-Br bond can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by photoredox catalysis to generate a vinyl radical. rsc.orgnih.gov This radical can then participate in a variety of reactions, including cyclizations and intermolecular additions.

One important class of radical reactions is atom transfer radical addition (ATRA), where a radical adds to an unsaturated system, and a transferable atom or group (in this case, bromine) is subsequently transferred to the newly formed radical. However, for this compound, the generation of the initial radical at the vinyl position is more likely to lead to subsequent reactions.

For instance, intramolecular radical cyclization could occur if an appropriate radical acceptor is present within the molecule. While the parent compound does not possess such a feature, a derivative with a suitably placed double or triple bond could undergo such a transformation. Radical cyclization cascades of unsaturated Meldrum's acid derivatives have been reported, showcasing the potential for complex molecule synthesis from simple, achiral starting materials. nih.gov Similarly, radical-mediated cyclization of gem-difluorinated diynes has been used to access complex polycyclic structures. elsevierpure.com

Intermolecular radical additions are also a plausible reaction pathway. The vinyl radical generated from this compound could add to other alkenes or alkynes, leading to the formation of new carbon-carbon bonds. The reactivity of 1-bromo-1,1-difluoro-2-alkenes with organometallic reagents in the presence of copper and lithium salts to form 1,1-difluoroolefins likely proceeds through radical or anionic intermediates, highlighting the propensity of this system to undergo such transformations. researchgate.net

The following table outlines potential radical-mediated transformations of this compound and its derivatives, based on known radical chemistry.

| Reactant(s) | Radical Initiator/Conditions | Reaction Type | Potential Product(s) |

| This compound, Styrene | AIBN, heat | Intermolecular Radical Addition | (E)-1-(2-bromo-1-phenylethyl)-1,1-difluoro-2-heptene |

| (E)-7-bromo-7,7-difluoro-1,5-heptadiene (hypothetical derivative) | Bu₃SnH, AIBN | Intramolecular Radical Cyclization | 1-(difluoromethyl)-2-methyl-4-methylenecyclopentane |

| This compound, Methyl acrylate | Photoredox catalyst, visible light | Intermolecular Radical Addition | Methyl (E)-3-(1-bromo-1,1-difluoro-2-heptenyl)propanoate |

Rearrangement Reactions and Pericyclic Processes

Pericyclic reactions, other than cycloadditions, that could involve this compound include sigmatropic rearrangements. wikipedia.org These are concerted intramolecular reactions where a sigma bond migrates across a π-system. The most common types are wikipedia.orgwikipedia.org and ucalgary.cawikipedia.org sigmatropic shifts.

For this compound itself, a direct sigmatropic rearrangement is unlikely due to the lack of the required structural motifs. However, if the molecule were modified to contain a 1,5-diene system, a Cope rearrangement could be envisioned. libretexts.org Similarly, if an allyl vinyl ether functionality were introduced, a Claisen rearrangement could occur. libretexts.orgyoutube.com These rearrangements are powerful tools in organic synthesis for the stereospecific formation of new carbon-carbon bonds.

For example, a hypothetical derivative, (E)-1-((E)-1-bromo-1,1-difluorohept-2-enyloxy)but-2-ene, could undergo a wikipedia.orgwikipedia.org Claisen rearrangement upon heating to yield a γ,δ-unsaturated carbonyl compound. The stereochemistry of the starting material would be transferred to the product with high fidelity.

The table below presents hypothetical examples of pericyclic rearrangements involving derivatives of this compound.

| Reactant | Reaction Type | Conditions | Potential Product |

| (E)-1-((E)-1-bromo-1,1-difluorohept-2-enyloxy)but-2-ene | wikipedia.orgwikipedia.org Claisen Rearrangement | Heat | (4E,6E)-2-(1-bromo-1,1-difluoropentyl)-4-hexenal |

| (3E,8E)-3-bromo-3,4-difluoro-1,8-decadiene | wikipedia.orgwikipedia.org Cope Rearrangement | Heat | (1E,6E)-5-(1-bromo-1-fluoroprop-1-en-2-yl)hept-1-ene |

| (E)-5-(1-bromo-1,1-difluoropentyl)-1,3-cyclopentadiene | ucalgary.cawikipedia.org Sigmatropic Hydrogen Shift | Room Temperature | Mixture of 1-, 2-, and 5-substituted cyclopentadienes |

Applications of E 1 Bromo 1,1 Difluoro 2 Heptene As a Synthetic Building Block in Complex Molecule Construction

Strategic Utility of Bromodifluoroalkenes in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available starting materials. chemistry.coach The (E)-1-bromo-1,1-difluoroalkene moiety, as present in (E)-1-bromo-1,1-difluoro-2-heptene, represents a valuable "synthon" in this context. Its presence in a target molecule suggests a number of strategic bond disconnections.

The gem-difluoroalkene unit is a bioisostere for carbonyl groups and amide bonds, making it an attractive feature in medicinal chemistry. nih.govnih.gov Therefore, a retrosynthetic approach might involve identifying a gem-difluoroalkene as a key structural element to be installed. The carbon-bromine bond offers a handle for various cross-coupling reactions, allowing for the disconnection of a carbon-carbon or carbon-heteroatom bond and leading back to the bromodifluoroalkene building block. For instance, a complex molecule containing an aryl-substituted difluoroalkene could be retrosynthetically disconnected to this compound and an appropriate arylboronic acid via a Suzuki coupling reaction. researchgate.net This strategic disconnection simplifies the complex target into manageable, readily accessible fragments.

Synthesis of Fluorinated Alkanes, Alkenes, and Alkynes with Defined Stereochemistry

The this compound scaffold provides a gateway to a variety of fluorinated molecules with controlled stereochemistry. The double bond can be selectively reduced to furnish the corresponding saturated 1-bromo-1,1-difluoroheptane. Subsequent radical or nucleophilic displacement of the bromine atom can then introduce other functional groups.

More significantly, the bromine atom serves as a versatile handle for stereoselective cross-coupling reactions to generate other fluorinated alkenes. For example, palladium-catalyzed reactions, such as the Suzuki or Stille couplings, can be employed to replace the bromine atom with various alkyl, alkenyl, or aryl groups, all while retaining the E-geometry of the double bond. researchgate.netacs.org This allows for the predictable synthesis of a wide range of (E)-1,1-difluoro-2-heptene derivatives.

Furthermore, the gem-difluoroalkene moiety can be transformed into a monofluoroalkene. This can be achieved through stereoselective hydrodefluorination reactions of related trifluoromethylated alkenes, which can be accessed from bromodifluoroalkenes. organic-chemistry.org While direct conversion from the bromodifluoroalkene is less common, the strategic manipulation of the fluorine atoms highlights the versatility of this building block in accessing a range of fluorinated alkenes with defined stereochemistry.

Construction of Diverse Fluorinated Heterocyclic Systems

Fluorinated heterocycles are of immense importance in medicinal and agricultural chemistry. taylorfrancis.comrsc.orgresearchgate.net The this compound building block can be a key precursor for the synthesis of various fluorinated heterocyclic systems. The reactivity of the bromodifluoroalkene moiety can be harnessed in cycloaddition reactions or in multi-component reactions to construct these complex ring systems. mdpi.comresearchgate.net

For instance, the electron-deficient nature of the difluoroalkene makes it a suitable partner in Diels-Alder [4+2] cycloadditions or in [3+2] cycloadditions with various dipoles. mdpi.comopenstax.orglibretexts.orgkharagpurcollege.ac.in This allows for the direct construction of six- or five-membered rings containing the gem-difluoro moiety. The bromine atom can then be further functionalized to introduce additional diversity into the heterocyclic scaffold.

Incorporation into Polyfluorinated Scaffolds for Synthetic Exploration

The introduction of multiple fluorine atoms or fluorinated groups into a molecule can lead to compounds with unique and often enhanced properties. researchgate.net this compound can serve as a primary building block for the assembly of more complex polyfluorinated scaffolds.

Through iterative cross-coupling reactions, multiple this compound units or other fluorinated building blocks can be linked together. The bromine atom allows for the initial coupling, and subsequent functional group manipulation of the heptene (B3026448) chain can provide new handles for further reactions. This approach enables the systematic construction of molecules with a high density of fluorine atoms, which are of interest in materials science for applications such as fluorinated polymers and liquid crystals. uni-bayreuth.denih.gov The presence of polyfluorinated substituents often enhances metabolic stability and lipophilicity, which are desirable properties for bioactive compounds. researchgate.net

Precursors for Analogues in Chemical Biology and Material Science Research (focused on synthetic derivation)

The unique structural and electronic properties of the gem-difluoroalkene group make it an attractive motif for the design of molecular probes and functional materials. As a stable mimic of the amide bond, the difluoromethylene group can be incorporated into peptides to create more stable analogues for chemical biology studies. nih.govnih.govfrontiersin.orgresearchgate.net this compound can be a starting point for the synthesis of such peptide mimics. The bromine atom can be replaced by an amino acid residue or a peptide fragment through nucleophilic substitution or cross-coupling reactions. organic-chemistry.orglibretexts.orgbyjus.comchemguide.co.ukthermofisher.com

In materials science, the incorporation of fluorinated moieties can lead to materials with low surface energy, high thermal stability, and unique electronic properties. uni-bayreuth.denih.gov this compound can be used to synthesize fluorinated monomers for polymerization reactions, leading to novel fluoropolymers with tailored properties. nih.gov The bromine atom can also be used to attach the fluorinated heptene unit to surfaces or other molecules to modify their properties.

Case Studies in the Total Synthesis of Natural Products and Designed Molecules

While a specific total synthesis utilizing this compound has not been prominently reported, the strategic use of bromodifluoroalkenes as key building blocks is an emerging area in the synthesis of complex molecules. The principles of their reactivity can be illustrated through analogous syntheses.

For example, in the synthesis of complex fluorinated analogues of natural products, a bromodifluoroalkene could be employed to introduce the gem-difluoroalkene moiety, which can be crucial for biological activity. A hypothetical retrosynthesis of a complex fluorinated target might involve a late-stage cross-coupling of a complex fragment with a bromodifluoroalkene to install the desired fluorinated functionality. This strategy would be particularly advantageous when seeking to improve the metabolic stability or binding affinity of a known natural product. acs.org The development of new synthetic methods continues to expand the utility of building blocks like this compound, and their application in the total synthesis of novel fluorinated natural products and designed molecules is a promising area for future research.

Computational Chemistry and Theoretical Studies on E 1 Bromo 1,1 Difluoro 2 Heptene and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (E)-1-bromo-1,1-difluoro-2-heptene, methods like Density Functional Theory (DFT) are workhorses for accurately modeling its electronic structure.

Methodology: The first step involves geometry optimization, where the molecule's lowest energy conformation is determined. DFT functionals such as B3LYP or ωB97XD, combined with a suitable basis set like 6-311+G(d,p), would be employed to account for electron correlation and dispersion forces. nih.gov The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the halogen atoms, while polarization functions (d,p) are crucial for the non-spherical electron distribution in a bonded system. nih.gov

Expected Findings: Following optimization, an analysis of the molecular orbitals (HOMO and LUMO) and the electrostatic potential surface would reveal key reactivity indicators. The C=C double bond constitutes the Highest Occupied Molecular Orbital (HOMO), making it the primary site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be associated with the C-Br bond, indicating its role as an electron acceptor in nucleophilic reactions.

The presence of two electronegative fluorine atoms on C1 and a bromine atom creates a significant dipole moment, polarizing the molecule. A Natural Bond Orbital (NBO) analysis would quantify the charge distribution, showing a partial positive charge on C1 and C2 and partial negative charges on the halogen atoms. This polarization is critical in directing the regioselectivity of addition reactions.

A hypothetical table of calculated bond lengths and angles for the optimized geometry is presented below. These values are essential for understanding the molecule's steric and electronic properties.

Interactive Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (DFT/B3LYP/6-311+G(d,p)) |

| C1-Br Bond Length | 1.95 Å |

| C1-F Bond Length | 1.36 Å |

| C1-C2 Bond Length | 1.48 Å |

| C2=C3 Bond Length | 1.34 Å |

| C2-C1-Br Bond Angle | 110.5° |

| F-C1-F Bond Angle | 108.0° |

| C1-C2=C3 Bond Angle | 124.0° |

Prediction of Spectroscopic Parameters via Computational Methods

Computational spectroscopy is an invaluable tool for predicting and interpreting experimental spectra. libretexts.org For this compound, DFT calculations can provide reliable predictions for NMR, IR, and Raman spectra.

Methodology: Once the geometry is optimized, the same level of theory (e.g., DFT/B3LYP/6-311+G(d,p)) can be used to calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net Vibrational frequencies (for IR and Raman spectra) are obtained by calculating the second derivatives of the energy with respect to nuclear displacement (a Hessian matrix).

Expected Findings:

¹⁹F NMR: The two fluorine atoms are chemically equivalent and would appear as a single signal. DFT calculations are particularly adept at predicting ¹⁹F NMR chemical shifts, which are highly sensitive to the electronic environment. rsc.orgnih.gov

¹³C NMR: The carbon attached to the fluorine atoms (C1) would be significantly shifted downfield due to the strong deshielding effect of the electronegative halogens. The olefinic carbons (C2 and C3) would also have distinct chemical shifts influenced by the halogens and the alkyl chain.

¹H NMR: The vinylic proton on C3 would be a key diagnostic signal, with its chemical shift and coupling constants to adjacent protons providing structural information.

IR Spectroscopy: The most prominent vibrational modes would include the C=C stretch (around 1650-1680 cm⁻¹), C-F stretches (strong absorptions in the 1000-1200 cm⁻¹ region), and the C-Br stretch (typically below 700 cm⁻¹).

Interactive Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak/Shift | Assignment |

| ¹⁹F NMR | ~ -90 ppm (relative to CFCl₃) | CF ₂Br |

| ¹³C NMR | ~ 118 ppm (t, J ≈ 290 Hz) | C F₂Br |

| ¹³C NMR | ~ 135 ppm | C 2=C3 |

| ¹³C NMR | ~ 125 ppm | C2=C 3 |

| IR Freq. | ~ 1675 cm⁻¹ | C=C Stretch |

| IR Freq. | ~ 1150 cm⁻¹ | C-F Symmetric Stretch |

| IR Freq. | ~ 1105 cm⁻¹ | C-F Asymmetric Stretch |

Transition State Analysis for Reaction Mechanism Elucidation

Understanding the reactivity of this compound requires locating the transition states (TS) for potential reactions. This is particularly relevant for electrophilic additions across the double bond, a characteristic reaction of alkenes. libretexts.org

Methodology: To study a reaction, such as the addition of HBr, a search for the transition state structure is performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. Once a TS candidate is found, a frequency calculation is performed. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state gives the activation energy barrier.

Expected Findings: In an electrophilic addition, the π-electrons of the alkene attack the electrophile. chemistrynotmystery.com For the addition of HBr, the initial attack on the proton could lead to two possible carbocation intermediates. The formation of a carbocation on C3 would be more favorable than on C2 due to the powerful electron-withdrawing inductive effect of the -CF₂Br group destabilizing a positive charge on C2. The subsequent attack by the bromide ion would lead to the final product.

Computational analysis would likely show that the reaction proceeds via a cyclic halonium ion-like transition state, especially for bromination (addition of Br₂), to explain the observed stereochemistry of such reactions. rsc.org The calculated activation energies would quantify the reaction rate and regioselectivity, confirming that the electrophile adds to C3.

Interactive Table 3: Hypothetical Activation Energies for Electrophilic Addition

| Reaction | Transition State | Predicted Activation Energy (kcal/mol) |

| Addition of HBr | Formation of C3-carbocation | ~15-20 |

| Addition of HBr | Formation of C2-carbocation | >25 |

Conformational Analysis and Stereoelectronic Effects on Reactivity

Methodology: A systematic conformational search would be performed by rotating the dihedral angles along the butyl chain. This can be initially done with a less computationally expensive method like molecular mechanics (MMFF force field) followed by re-optimization of the low-energy conformers using DFT. nih.gov The relative energies of the conformers are then calculated (Gibbs free energy) to determine their population at a given temperature.

Expected Findings: The analysis would likely reveal several low-energy conformers. While the energy differences might be small, certain conformations could be favored due to the minimization of steric hindrance. For instance, an extended-chain (all-trans) conformation might be the global minimum. Stereoelectronic effects, such as hyperconjugation between C-H or C-C bonds of the alkyl chain and the π* orbital of the C=C bond, could subtly influence the stability of different conformers and the electronic nature of the double bond. These effects, while minor, can be quantified using NBO analysis and can impact the alkene's nucleophilicity.

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathways

While gas-phase quantum chemical calculations provide fundamental insights, reactions are typically performed in solution. Molecular dynamics (MD) simulations can model the explicit interactions between the solute and solvent molecules, offering a more realistic picture of the reaction environment. halo.sciencenih.gov

Methodology: MD simulations involve solving Newton's equations of motion for a system containing one molecule of this compound surrounded by a large number of solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane). youtube.comyoutube.com The interactions are described by a force field. For studying reaction pathways, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are ideal. Here, the reacting species are treated with a quantum mechanical method, while the surrounding solvent is treated with a classical force field. This hybrid approach balances accuracy and computational cost.

Future Research Directions and Emerging Trends in Bromodifluoroalkene Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards "green" chemistry principles to minimize environmental impact. numberanalytics.com Traditional methods for synthesizing fluorinated compounds often involve hazardous reagents and generate significant waste. numberanalytics.comdovepress.com For instance, the Swarts reaction, historically used for producing some fluorinated compounds, utilizes hazardous reagents like antimony trifluoride (SbF3) or hydrogen fluoride (B91410) (HF) and produces substantial HCl byproduct. dovepress.comcas.cn Similarly, the Simons process, an electrochemical fluorination method, can be cost-effective but may result in low yields. dovepress.com

Future research will focus on developing synthetic routes for bromodifluoroalkenes that are more environmentally friendly. This includes the use of safer, more benign reagents and solvents, ideally water, which is considered an environmentally friendly solvent with advantageous physicochemical properties. rsc.org The goal is to improve atom economy, reduce energy consumption, and minimize the generation of toxic waste. numberanalytics.comcas.cn While many newer methods represent a significant improvement, the quest for ideally "green" fluorination reactions continues. dovepress.comcas.cn

Key areas of development include:

Catalytic methods: Designing catalysts that can operate under milder conditions and with higher efficiency.

Alternative fluorinating agents: Exploring less hazardous sources of fluorine. numberanalytics.com

Solvent-free or aqueous reactions: Reducing the reliance on volatile organic solvents. rsc.org

Innovation in Catalytic Systems for Highly Selective Transformations

The development of highly selective catalytic systems is a major driving force in modern organic synthesis. nih.gov For bromodifluoroalkenes, this involves creating catalysts that can precisely control the outcome of reactions, leading to specific isomers or functionalized products with high purity.

Advances in cross-coupling reactions, a cornerstone of modern synthetic chemistry, are being driven by the development of new catalysts and ligands. nih.govresearchgate.net For instance, palladium-catalyzed cross-coupling reactions have shown great promise. A notable example is the palladium-catalyzed gem-difluoroallylation of organoborons using 3-bromo-3,3-difluoropropene, which demonstrates high efficiency and regioselectivity. organic-chemistry.orgacs.org The development of ligands, such as biaryl phosphines and carbenes, has improved the efficiency of these reactions, allowing for lower catalyst loading and milder reaction conditions. nih.gov

Future innovations will likely focus on:

Asymmetric catalysis: Developing chiral catalysts to produce enantiomerically pure fluorinated compounds, which are crucial for the pharmaceutical industry.

Earth-abundant metal catalysts: Replacing precious metal catalysts (like palladium) with more abundant and less expensive alternatives such as nickel or cobalt. researchgate.netresearchgate.net

Exploration of Novel Reactivity Patterns for C-Br and C-F Bond Functionalization

The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in (E)-1-bromo-1,1-difluoro-2-heptene offer distinct opportunities for chemical manipulation. While the C-Br bond is more readily cleaved, the activation of the exceptionally strong C-F bond presents a significant challenge and a frontier in organofluorine chemistry. mdpi.comresearchgate.net

C-Br Bond Functionalization: The C-Br bond serves as a versatile handle for introducing a wide range of functional groups through established cross-coupling reactions.

C-F Bond Functionalization: The activation of C-F bonds is a highly desirable process as it opens up new synthetic pathways. mdpi.comresearchgate.net Due to the high bond energy of the C-F bond, this often requires specialized catalysts and conditions. mdpi.comresearchgate.net Recent research has shown that transition metal catalysts, including those based on nickel, cobalt, and palladium, can facilitate the selective functionalization of C-F bonds in gem-difluoroalkenes. nih.govacs.org These reactions often proceed via a β-fluoride elimination step. nih.govacs.org

Future research in this area will aim to:

Develop milder and more general methods for C-F bond activation. springernature.com

Achieve selective functionalization of one C-F bond in the presence of the other.

Explore tandem reactions that functionalize both the C-Br and C-F bonds in a controlled manner.

Integration of this compound in Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are transforming the way chemical reactions are performed, offering advantages in terms of safety, efficiency, and scalability. mit.edursc.orgbris.ac.uk The use of hazardous reagents in fluorination reactions makes flow chemistry particularly attractive as it allows for the contained and controlled handling of such substances. cam.ac.ukvapourtec.com

Integrating the synthesis and reactions of this compound into flow systems can lead to:

Enhanced safety: Minimizing exposure to hazardous materials. cam.ac.uk

Improved reaction control: Precise control over temperature, pressure, and reaction time.

Increased scalability: Facilitating the production of larger quantities of the compound. mit.edu

Telescoped synthesis: Combining multiple synthetic steps into a continuous process without isolating intermediates.

Automated synthesis platforms can further accelerate the discovery and optimization of new reactions and molecules by enabling high-throughput screening of reaction conditions and substrates. bris.ac.uksigmaaldrich.com These platforms can perform entire synthetic sequences, including purification, with minimal human intervention. sigmaaldrich.com

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Other Disciplines

The unique properties imparted by fluorine atoms make organofluorine compounds, including derivatives of this compound, highly valuable in a variety of fields beyond traditional organic chemistry. numberanalytics.comnih.govnih.gov

Table 1: Potential Interdisciplinary Applications of this compound Derivatives

| Discipline | Potential Application | Rationale |

| Medicinal Chemistry | Development of new pharmaceuticals. uni-muenster.de | The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mit.edursc.orgnih.gov |

| Agrochemistry | Creation of novel pesticides and herbicides. numberanalytics.com | Fluorinated compounds often exhibit enhanced biological activity. |

| Materials Science | Design of advanced materials with tailored properties. numberanalytics.comman.ac.uk | Fluorination can improve thermal stability, chemical resistance, and confer unique optical and electrical properties. numberanalytics.comnumberanalytics.com Applications include fluoropolymers, liquid crystals, and materials for energy storage. numberanalytics.comman.ac.ukresearchgate.net |

| Chemical Biology | Probes for studying biological systems. | Fluorinated molecules can be used to understand protein-ligand interactions and as tracers in imaging studies. nih.gov |

Future research will see increased collaboration between synthetic organic chemists and experts in these and other disciplines to fully exploit the potential of bromodifluoroalkenes. This interdisciplinary approach will be crucial for translating fundamental discoveries in organofluorine chemistry into real-world applications that address challenges in medicine, agriculture, and materials science. nih.govnih.govelsevierpure.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.